4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine

Lipophilicity Drug-likeness Permeability prediction

4-tert-Butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine (CAS 2549046-92-4) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, with molecular formula C19H25ClN6 and molecular weight 372.9 g/mol. Its structure comprises a central pyrimidine core substituted at the 4-position with a tert-butyl group, at the 2-position with a cyclopropyl ring, and at the 6-position with a piperazine linker terminating in a 5-chloropyrimidine moiety.

Molecular Formula C19H25ClN6
Molecular Weight 372.9 g/mol
CAS No. 2549046-92-4
Cat. No. B6457194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine
CAS2549046-92-4
Molecular FormulaC19H25ClN6
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)Cl
InChIInChI=1S/C19H25ClN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
InChIKeyRMYLBHHZFGIPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine (CAS 2549046-92-4): Procurement-Relevant Scaffold Profile


4-tert-Butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine (CAS 2549046-92-4) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, with molecular formula C19H25ClN6 and molecular weight 372.9 g/mol . Its structure comprises a central pyrimidine core substituted at the 4-position with a tert-butyl group, at the 2-position with a cyclopropyl ring, and at the 6-position with a piperazine linker terminating in a 5-chloropyrimidine moiety. This scaffold is closely related to the piperazinyl-pyrimidine derivatives disclosed in patent families targeting the human chemokine receptor 4 (CCR4) [1]. Compounds within this general structural class have also been investigated as selective kinase inhibitors with differential activity against oncogenic mutant forms of PDGFR family kinases [2].

Why Close Analogs of 4-tert-Butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine Cannot Be Casually Substituted


The piperazinyl-pyrimidine scaffold is highly sensitive to substituent modifications at three key positions: the 6-position piperazine terminus, the 4-position alkyl group, and the 2-position cycloalkyl moiety. Within the CCR4 antagonist patent family, systematic variation of these three positions produced compounds with widely divergent binding affinities and selectivity profiles [1]. Replacing the 5-chloropyrimidine terminus with an unsubstituted pyrimidine, 5-methylpyrimidine, or other heterocycles can alter both target engagement and physicochemical properties including lipophilicity (XLogP3) and topological polar surface area (TPSA), which in turn affect solubility, permeability, and metabolic stability [2]. At the class level, piperazinylpyrimidine derivatives have demonstrated that subtle structural changes—such as the presence or absence of a single chloro substituent—can shift kinase selectivity profiles, as shown by compounds 4, 15, and 16 in the Shallal et al. series, where differential growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line was observed [3]. Therefore, generic substitution of 2549046-92-4 with a close analog without confirmatory profiling carries a material risk of altered biological outcome.

Quantitative Differentiation Evidence for 4-tert-Butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine vs. Closest Analogs


Chloro Substituent Impact on Calculated Lipophilicity vs. Non-Chlorinated and Methyl Analogs

The 5-chloro substituent on the terminal pyrimidine ring of 2549046-92-4 is predicted to confer intermediate lipophilicity compared to its closest analogs. The non-chlorinated analog (CAS 2549030-14-8) has a computed XLogP3 of 3.1, while the 5-methyl analog (CAS 2549021-89-6) has XLogP3 of 3.5 [1]. Based on established Hansch π constants (Cl = +0.71 vs. H = 0.00 vs. CH3 = +0.56), the target compound is predicted to have XLogP3 ≈ 3.5–3.7, placing it between the non-chlorinated and the methyl analogs in lipophilicity but with the added potential for halogen bonding interactions not available to either comparator [2]. TPSA is predicted to remain constant at 58 Ų across all three analogs [1]. This lipophilicity range (XLogP3 3.1–3.7 across the mini-series) falls within acceptable oral drug-likeness parameters while offering tunability for different permeability requirements.

Lipophilicity Drug-likeness Permeability prediction

Chlorine as a Synthetic Handle for Downstream Derivatization vs. Non-Halogenated Analogs

The 5-chloropyrimidine moiety in 2549046-92-4 serves as a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling late-stage diversification without altering the core scaffold. This is a demonstrated advantage in the piperazinyl-pyrimidine class, where the chloropyrimidine group has been exploited for covalent inhibitor design, as shown in the chloropyrimidine-based MSK1 covalent inhibitor series [1]. The non-chlorinated analog (CAS 2549030-14-8) and the 5-methyl analog (CAS 2549021-89-6) lack this reactive handle, limiting their utility as diversification intermediates [2]. In the CCR4 antagonist patent, the chloro-substituted pyrimidine terminus was a key structural feature that enabled further SAR exploration through nucleophilic displacement [3].

Chemical diversification Medicinal chemistry Hit-to-lead

Differential Calculated Molecular Weight and Heavy Atom Count vs. Closest Analogs

The target compound (MW 372.9 g/mol, 26 heavy atoms) is heavier and larger than its non-chlorinated analog (MW 338.45 g/mol, 25 heavy atoms) and its 5-methyl analog (MW 352.48 g/mol, 26 heavy atoms) . While all three compounds fall within the Lipinski 'Rule of 5' space (MW < 500), the incremental mass increase of 34.4 g/mol (Cl vs. H) and 20.4 g/mol (Cl vs. CH3) may influence passive membrane permeability, solubility, and binding site accommodation. In the piperazinylpyrimidine kinase inhibitor series reported by Shallal et al., compounds with MW in the 350–400 range demonstrated cellular selectivity for MDA-MB-468 over other NCI-60 cell lines, suggesting that this MW window is compatible with target-selective cellular activity [1].

Physicochemical profiling Lead-likeness Fragment-based screening

Class-Level Evidence: Piperazinyl-Pyrimidine Scaffold Demonstrates Selective Kinase Inhibition in NCI-60 Panel

Although no direct activity data are available for 2549046-92-4 itself, structurally related piperazinylpyrimidine derivatives have demonstrated quantifiable, selective growth inhibition in the NCI-60 human tumor cell line panel. Shallal et al. reported that compound 4 (a piperazinylpyrimidine with substitution at the piperazine terminus) showed preferential inhibition of mutant KIT and PDGFRA kinases over wild-type isoforms, and compound 15 exhibited potent growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line [1]. In a separate study, piperazinyl-pyrimidine analogues targeting the Chikungunya virus capping machinery (nsP1) achieved nanomolar antiviral potency with favorable ADMET profiles after extensive lead optimization of the piperazine terminus substituent [2]. The CCR4 antagonist patent family (WO2013107333) discloses that subtle variation of the substituent on the piperazine-linked pyrimidine ring produces compounds with differential CCR4 antagonism potency, as measured by calcium flux and chemotaxis assays [3]. These class-level findings support the expectation that the specific substitution pattern of 2549046-92-4 (tert-butyl at position 4, cyclopropyl at position 2, 5-chloropyrimidine at the piperazine terminus) will produce a unique activity profile distinct from its close analogs.

Kinase inhibition Antitumor activity Selectivity profiling

Recommended Application Scenarios for 4-tert-Butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine Based on Available Evidence


Kinase Inhibitor Screening Library Design Targeting PDGFR Family or Triple-Negative Breast Cancer

The piperazinylpyrimidine scaffold has demonstrated selective inhibition of oncogenic mutant PDGFR family kinases (KIT, PDGFRA) and growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line in NCI-60 screening [1]. The 5-chloropyrimidine terminus of 2549046-92-4 provides a differentiated interaction modality (halogen bonding) compared to non-halogenated analogs, and the tert-butyl/cyclopropyl combination at the core pyrimidine positions offers conformational rigidity that may favor specific kinase binding pockets. Procurement of this compound for kinase profiling panels is justified by the class-level precedent for selective kinase inhibition.

CCR4 Antagonist SAR Expansion Using 5-Chloropyrimidine as a Diversification Handle

The patent family WO2013107333 establishes that piperazinyl-pyrimidine derivatives with varying substituents on the terminal pyrimidine ring act as CCR4 antagonists with potential applications in asthma and allergic inflammation [2]. 2549046-92-4 incorporates a 5-chloropyrimidine terminus that can serve as both a pharmacophoric element and a synthetic handle for further SAR exploration via nucleophilic aromatic substitution or cross-coupling. This compound is a logical procurement choice for laboratories expanding CCR4 antagonist SAR beyond the examples explicitly disclosed in the patent.

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The presence of a reactive C–Cl bond on the terminal pyrimidine ring of 2549046-92-4 enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not accessible from the non-halogenated (CAS 2549030-14-8) or 5-methyl (CAS 2549021-89-6) analogs [3]. This makes 2549046-92-4 a superior choice as a diversification intermediate for generating focused libraries around the piperazinyl-pyrimidine core scaffold, as demonstrated by the chloropyrimidine-based covalent inhibitor programs targeting MSK1 kinase [3].

Antiviral Screening Against Alphavirus nsP1 Capping Machinery

Battisti et al. (2024) demonstrated that piperazinyl-pyrimidine analogues can achieve nanomolar potency against the Chikungunya virus (CHIKV) by targeting the viral capping enzyme nsP1, with lead compounds 31b and 34 exhibiting favorable ADMET profiles and metabolic stability in human liver microsomes [4]. Although 2549046-92-4 was not part of this study, its structural features (tert-butyl for metabolic stability, cyclopropyl for conformational constraint, 5-chloropyrimidine for target interaction) align with the SAR trends identified in this work, making it a rational candidate for antiviral screening against CHIKV and related alphaviruses.

Quote Request

Request a Quote for 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.